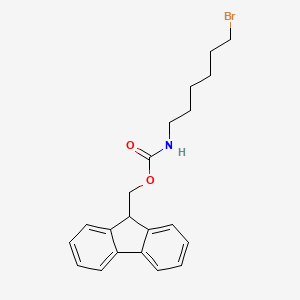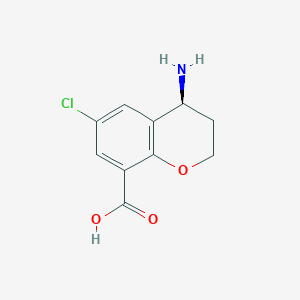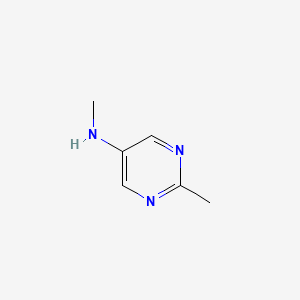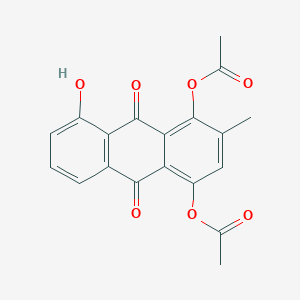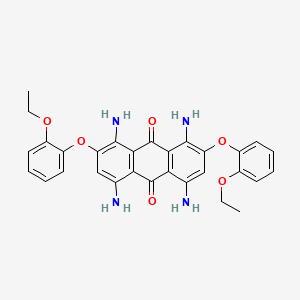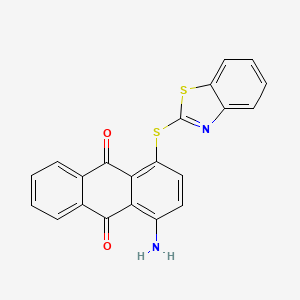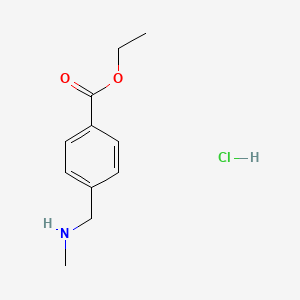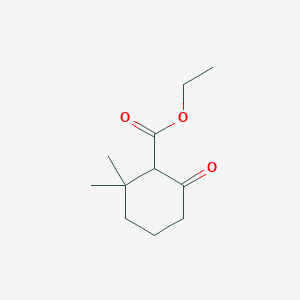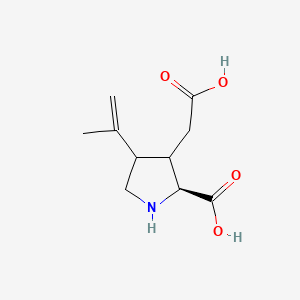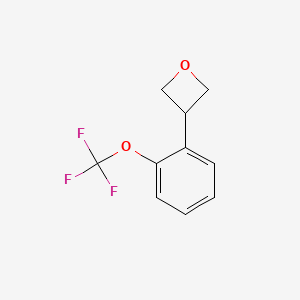
7-Amino-1-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1-hydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9NO3. It belongs to the class of anthraquinone derivatives, which are known for their diverse biological activities and applications in various fields such as dye production, medicine, and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-hydroxyanthracene-9,10-dione typically involves the modification of anthraquinone derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar amidation techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which have significant applications in dye production, medicine, and analytical chemistry .
Wissenschaftliche Forschungsanwendungen
7-Amino-1-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: Applied in the production of dyes, pigments, and analytical reagents.
Wirkmechanismus
The mechanism of action of 7-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. This mechanism is similar to other anthraquinone derivatives, which are known to inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Amino-1-hydroxyanthracene-9,10-dione include:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Known for its use as a laxative and in dye production.
1-Amino-4-Hydroxyanthracene-9,10-Dione: Studied for its antimicrobial and anticancer activities.
1-Ethynyl-4-Hydroxyanthracene-9,10-Dione: Investigated for its cytotoxic potential towards cancer cells.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxy groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H9NO3 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
7-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,16H,15H2 |
InChI-Schlüssel |
SDVFCYPJGXRQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



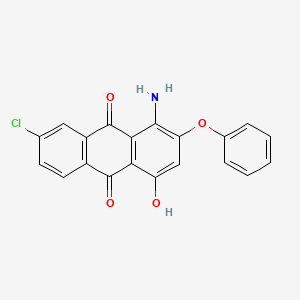
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)
